![molecular formula C21H24O4 B11154959 1,3-dibutoxy-6H-benzo[c]chromen-6-one](/img/structure/B11154959.png)
1,3-dibutoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H24O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibutoxy-6H-benzo[c]chromen-6-one typically involves the alkylation of 6H-benzo[c]chromen-6-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
6H-benzo[c]chromen-6-one+Butyl BromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1,3-dibutoxy-6H-benzo[c]chromen-6-one typically involves the alkoxylation of the benzo[c]chromen-6-one core structure. The synthetic pathways often utilize various alkyl halides in the presence of bases to introduce the dibutoxy substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthetic Pathways Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-bromobenzoic acid, resorcinol | CuSO4, NaOH, reflux | Moderate to good |
2 | Alkyl halides (e.g., butyl bromide) | Base (e.g., K2CO3) | Varies |
Phosphodiesterase Inhibition
Recent studies have evaluated the potential of this compound as a phosphodiesterase II inhibitor. The compound demonstrated significant inhibitory effects with an IC50 value of approximately 3.67 ± 0.47 μM, indicating its capability to penetrate the blood-brain barrier effectively . This activity is particularly relevant for treating neurological disorders where phosphodiesterase inhibition can enhance cyclic nucleotide signaling.
Table 2: PDE Inhibition Activity
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 3.67 ± 0.47 | Potential for CNS applications |
BAY 60-7550 | Comparable | Reference compound |
Table 3: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
Analog A | MCF-7 | 5.00 |
Analog B | HCT-116 | 7.50 |
Reference Drug | Doxorubicin | 4.30 |
Pharmacological Implications
The pharmacological implications of this compound are significant due to its dual role as a phosphodiesterase inhibitor and its potential anticancer properties. Ongoing research is focusing on elucidating the mechanisms underlying its biological activity, which may involve interactions with specific molecular targets related to cancer proliferation and survival pathways.
Case Study 1: Neuroprotective Effects
A study investigating related compounds indicated that derivatives of benzo[c]chromen-6-one could protect against neuronal cell death induced by oxidative stress. The neuroprotective effects were attributed to enhanced cyclic nucleotide signaling due to phosphodiesterase inhibition .
Case Study 2: Antiproliferative Activity
In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines, suggesting that structural modifications could yield more potent anticancer agents .
Mechanism of Action
The mechanism of action of 1,3-dibutoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II (PDE2). By inhibiting PDE2, the compound can modulate intracellular signaling pathways, leading to various biological effects . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 1,3-Bis-benzyloxy-benzo[c]chromen-6-one
- 1,3-Bis-(4-methyl-benzyloxy)-benzo[c]chromen-6-one
- 1,3-Bis-benzyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- 1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
1,3-Dibutoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of butoxy groups at positions 1 and 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1,3-Dibutoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenes, characterized by its fused benzene and chromene rings. The compound features two butoxy groups at the first and third positions of the chromene structure, contributing to its unique physicochemical properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H22O4, with a molecular weight of approximately 290.36 g/mol. Its structural features include:
- Fused Rings : The compound's chromene core is significant in various biological and chemical applications.
- Functional Groups : The butoxy substituents enhance lipophilicity, potentially modifying interaction profiles with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, which are summarized in the following table:
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may:
- Inhibit PDE2 , leading to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling pathways.
- Modulate apoptotic pathways , promoting cell death in cancer cells while protecting normal cells from oxidative stress.
Case Studies
- PDE2 Inhibition Study : A study evaluated a series of benzo[c]chromen derivatives for their PDE2 inhibitory activities. The compound this compound showed significant inhibition comparable to established PDE inhibitors .
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways.
- Antimicrobial Efficacy Trials : Research indicated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's lipophilic nature likely enhances its membrane penetration ability.
Properties
Molecular Formula |
C21H24O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3-dibutoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H24O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
CTNDFXFLXFYHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.